molecular formula C13H23BN2O2 B1302196 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 827614-66-4

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1302196
CAS RN: 827614-66-4
M. Wt: 250.15 g/mol
InChI Key: YMEBZRNYQBODKB-UHFFFAOYSA-N
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Description

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C13H23BN2O2 and a molecular weight of 250.15 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring is a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions. The compound also has an isobutyl group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.15 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Characterization

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Liao et al. (2022) focused on synthesizing and characterizing a similar compound, using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations were performed to confirm the molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a compound with a pyrazole heterocycle and borate functional group. The study involved nucleophilic substitution reactions, spectroscopic confirmation, and crystallographic analysis. DFT was used to analyze the molecular electrostatic potential and frontier molecular orbitals, revealing insights into molecular structure and conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Application in Synthesis of Biologically Active Compounds

This compound is used as an intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) synthesized an important intermediate used in the production of crizotinib, a notable anticancer drug. The study emphasized the synthesis process and the structural confirmation of the intermediate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Polymer Synthesis and Characterization

The compound is also relevant in the synthesis of polymers with specific properties. Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing isoDPP units, where 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) was used. The study highlighted the solubility, molecular weight, and color properties of these polymers (Welterlich, Charov, & Tieke, 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as phosphodiesterase 10A, where it acts as an inhibitor . This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents. Additionally, this compound can be used in the synthesis of 7-azaindole derivatives, which are potent inhibitors of PDK1 .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes like phosphodiesterase 10A, leading to altered levels of cyclic nucleotides within the cell . This inhibition can impact gene expression and cellular metabolism, making it a valuable tool for studying these processes in different cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, it binds to the active site of phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic nucleotides . This inhibition can result in changes in gene expression and cellular signaling pathways, providing insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been studied in vitro, showing consistent inhibition of target enzymes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase 10A and PDK1, influencing metabolic flux and metabolite levels . These interactions can alter the overall metabolic profile of cells, providing insights into the compound’s potential effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues is crucial for understanding its therapeutic potential and optimizing its delivery in drug development.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. This localization is essential for its activity and function, providing insights into its mechanism of action at the subcellular level.

properties

IUPAC Name

1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBZRNYQBODKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374778
Record name 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827614-66-4
Record name 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-66-4
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Synthesis routes and methods

Procedure details

A mixture of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 g, 5.15 mmol, 1.00 equiv), 1-bromo-2-methylpropane (1.05 g, 7.66 mmol, 1.49 equiv) and Cs2CO3 (3.36 g, 10.31 mmol, 2.00 equiv) in acetonitrile (60 mL) was stirred at 80° C. for 4 h. The reaction was cooled to room temperature and the solid material was removed by filtration. The filtrate was diluted with ethyl acetate (30 mL) and then washed with brine (40 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 1.14 g (88%) of 1-iso-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless oil. 1H-NMR (300 MHz, CDCl3): δ 7.78 (s, 1H), 7.65 (s, 1H), 3.91 (d, J=7.2 Hz, 2H), 2.24-2.19 (m, 1H), 1.32 (s, 12H), 0.90 (d, J=7.2 Hz, 6H) ppm. LCMS (method D, ESI): RT=1.51 min, m/z=251.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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